![molecular formula C17H15N7O B2574594 N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448066-63-4](/img/structure/B2574594.png)
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound has been synthesized by combining tryptamine with naproxen, aiming to leverage the anti-inflammatory properties of naproxen. Naproxen is known to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The hybrid molecule could potentially enhance the anti-inflammatory action, which might be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Antiviral Activity
There is evidence suggesting that naproxen exhibits broad-spectrum antiviral activity. When combined with tryptamine, the resulting compound may offer a dual mechanism of action against viral infections, including potential efficacy against respiratory viruses like influenza A and possibly SARS-CoV-2 .
Neuromodulation
Tryptamine derivatives are known to play a significant role in the central nervous system, regulating processes like sleep, cognition, memory, and behavior. The compound , by incorporating the tryptamine moiety, may contribute to the study of neuromodulators and their therapeutic applications .
Analgesic Effects
The analgesic properties of naproxen, which are part of this compound’s structure, could be studied for pain management. This includes research into acute pain, menstrual cramps, and pain associated with musculoskeletal disorders .
Antipyretic Uses
As an NSAID, naproxen has antipyretic effects, which could be explored in the context of the compound. This application could be particularly relevant in managing fever in various clinical scenarios .
Synthesis of Hybrid Molecules
The compound represents a class of hybrid molecules that combine the properties of two different active pharmaceutical ingredients. This approach can be used to synthesize new drugs with multiple therapeutic effects, potentially leading to the development of novel treatments .
Pharmaceutical Research
The compound’s unique structure, which includes both indole and triazole rings, makes it a candidate for pharmaceutical research, exploring its interaction with various biological targets and its pharmacokinetics and pharmacodynamics .
Bioactive Evaluation
Further bioactive evaluation of this compound could lead to discoveries in its efficacy against specific diseases or conditions. This includes testing its activity on cellular models, animal models, and eventually clinical trials to determine its therapeutic potential .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c25-17(15-5-6-16(23-22-15)24-11-18-10-21-24)19-8-7-12-9-20-14-4-2-1-3-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYDWPGOCVJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.